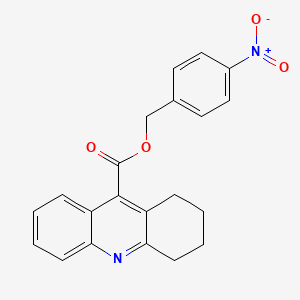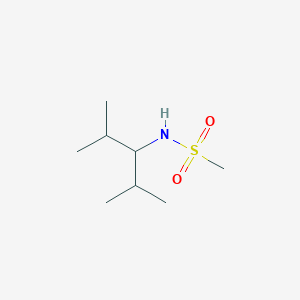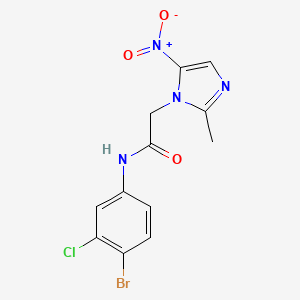
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate
描述
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound with the molecular formula C21H18N2O4 It features a nitrobenzyl group attached to a tetrahydroacridine carboxylate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Tetrahydroacridine Core: The initial step involves the synthesis of the tetrahydroacridine core through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Carboxylate Group: The carboxylate group is introduced via esterification or carboxylation reactions.
Attachment of Nitrobenzyl Group: The final step involves the nitration of benzyl chloride followed by its attachment to the tetrahydroacridine carboxylate core through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate.
科学研究应用
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The tetrahydroacridine core may interact with neurotransmitter receptors, potentially modulating their activity.
相似化合物的比较
Similar Compounds
- 4-Nitrobenzyl 1,2,3,4-tetrahydroquinoline-9-carboxylate
- 4-Nitrobenzyl 1,2,3,4-tetrahydroisoquinoline-9-carboxylate
Uniqueness
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its specific combination of a nitrobenzyl group and a tetrahydroacridine carboxylate structure
属性
IUPAC Name |
(4-nitrophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(27-13-14-9-11-15(12-10-14)23(25)26)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1,3,5,7,9-12H,2,4,6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBANTDDDDCVWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3512428.png)

![N-{4-[({4-[(phenylthio)methyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3512437.png)
![1-phenyl-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B3512444.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3512450.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B3512459.png)
![Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B3512465.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3512467.png)
![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-phenylacrylate](/img/structure/B3512470.png)
![1,3-Dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine](/img/structure/B3512475.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B3512486.png)
![2,2-diphenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3512492.png)
![1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-CHLOROPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3512512.png)
